molecular formula C12H21NO2 B129423 Tert-butyl 3-ethenylpiperidine-1-carboxylate CAS No. 146667-87-0

Tert-butyl 3-ethenylpiperidine-1-carboxylate

Cat. No. B129423
M. Wt: 211.3 g/mol
InChI Key: JCQBWMAWTUBARI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-ethenylpiperidine-1-carboxylate is a chemical compound that is related to a family of piperidine derivatives. These derivatives are of significant interest due to their utility as intermediates in the synthesis of various biologically active compounds, including anticancer drugs, inhibitors, and other pharmaceutical agents. The tert-butyl group serves as a protective group that can be removed or modified to yield a variety of functionalized piperidine compounds.

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reaction sequences. For example, the synthesis of tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate starts from ethyl N-benzyl-3-oxopiperidine-4-carboxylate and includes steps such as hydrogenation, protection, methylation, and oximation . Similarly, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate through a three-step process . These synthetic routes are characterized by their complexity and the need for careful control of reaction conditions to achieve high yields and selectivity.

Molecular Structure Analysis

The molecular structures of these compounds are often confirmed using spectroscopic methods such as NMR and MS, as well as X-ray crystallography. For instance, the crystal and molecular structure of a related compound, 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, is characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding . These structural analyses are crucial for understanding the reactivity and potential applications of the compounds.

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives undergo various chemical reactions, including nucleophilic substitution, oxidation, halogenation, and elimination reactions . The Mitsunobu reaction is another example, used to convert hydroxyl groups to esters or other functionalities . These reactions are essential for further functionalization of the piperidine core and for the synthesis of target molecules with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. The presence of substituents such as the tert-butyl group affects properties like solubility, boiling point, and stability. The intermolecular hydrogen bonds observed in some derivatives can also impact the melting point and crystal packing . These properties are important for the practical handling and application of these compounds in chemical synthesis and pharmaceutical development.

Scientific Research Applications

Environmental Remediation and Degradation

Research on compounds like methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA), which share structural similarities with Tert-butyl 3-ethenylpiperidine-1-carboxylate, reveals significant interest in microbial degradation pathways and environmental fate. Microbial degradation of MTBE and its key intermediate, TBA, is critical for remediating contaminated groundwater and soil. Studies indicate that MTBE and TBA can be biodegraded under aerobic conditions and, to a lesser extent, under anoxic conditions, although degradation pathways under anoxic conditions remain less understood. This research emphasizes the complexity of biodegradation processes and the influence of site-specific conditions on the effectiveness of bioremediation strategies (Schmidt et al., 2004).

Chemical Synthesis and Industrial Applications

Another research focus is on the synthesis and industrial applications of tert-butyl and ethyl tert-butyl ethers, including methodologies for creating these compounds and their utility in various industrial contexts. For example, the decomposition of MTBE by adding hydrogen in a cold plasma reactor demonstrates innovative approaches to breaking down environmental pollutants and potentially synthesizing new compounds from the degradation products. Such methodologies highlight the versatility of tert-butyl-based compounds in both environmental and synthetic chemistry applications (Hsieh et al., 2011).

Environmental Monitoring and Health Implications

Investigations into synthetic phenolic antioxidants, which include compounds with tert-butyl groups, offer insights into the environmental occurrence, human exposure, and toxicity of these widely used industrial additives. The detection of such compounds in various environmental matrices and their potential health effects underscores the importance of monitoring and regulating tert-butyl-based compounds to mitigate their impact on public health and the environment (Liu & Mabury, 2020).

Novel Applications and Future Directions

Research on natural neo acids and their synthetic derivatives, including those with tert-butyl groups, explores their potential as antioxidants, anticancer, antimicrobial, and antibacterial agents. This highlights the ongoing exploration of tert-butyl-based compounds in pharmaceuticals, cosmetics, and agronomic industries, pointing to a broad spectrum of potential applications beyond their traditional uses (Dembitsky, 2006).

properties

IUPAC Name

tert-butyl 3-ethenylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-5-10-7-6-8-13(9-10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQBWMAWTUBARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433774
Record name tert-Butyl 3-ethenylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-ethenylpiperidine-1-carboxylate

CAS RN

146667-87-0
Record name tert-Butyl 3-ethenylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Vinyl-piperidine-1-carboxylic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.